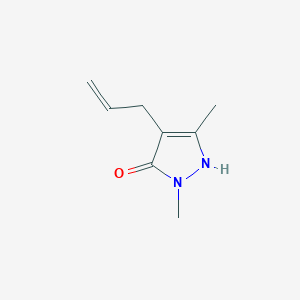
2,5-Dimethyl-4-(prop-2-en-1-yl)-1,2-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Allyl-2,5-dimethyl-1H-pyrazol-3(2H)-one is a heterocyclic compound that belongs to the pyrazolone family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the allyl and methyl groups in the structure may influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyl-2,5-dimethyl-1H-pyrazol-3(2H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method is the reaction of an allyl-substituted hydrazine with a diketone or ketoester. The reaction conditions may include:
- Solvent: Ethanol or methanol
- Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
- Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Allyl-2,5-dimethyl-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The pyrazolone ring can be reduced to form a pyrazolidine derivative.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of 4-Allyl-2,5-dimethyl-1H-pyrazol-3(2H)-one epoxide or aldehyde derivatives.
Reduction: Formation of 4-Allyl-2,5-dimethyl-1H-pyrazolidine.
Substitution: Formation of halogenated or other substituted pyrazolone derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Allyl-2,5-dimethyl-1H-pyrazol-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-2,5-dimethyl-1H-pyrazol-3(2H)-one: Lacks the allyl group, which may affect its reactivity and biological activity.
4-Allyl-2-methyl-1H-pyrazol-3(2H)-one: Similar structure but with fewer methyl groups, potentially altering its chemical properties.
Uniqueness
4-Allyl-2,5-dimethyl-1H-pyrazol-3(2H)-one is unique due to the presence of both allyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct advantages in specific applications, such as increased potency or selectivity in drug development.
Propriétés
Numéro CAS |
856847-41-1 |
|---|---|
Formule moléculaire |
C8H12N2O |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
2,5-dimethyl-4-prop-2-enyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C8H12N2O/c1-4-5-7-6(2)9-10(3)8(7)11/h4,9H,1,5H2,2-3H3 |
Clé InChI |
GMTLSNYTOPGZKI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(N1)C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


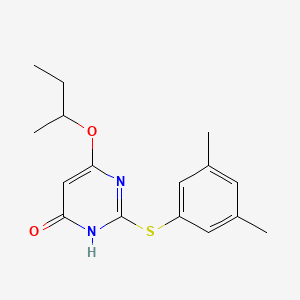
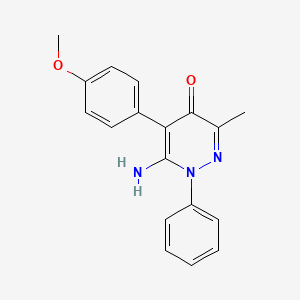
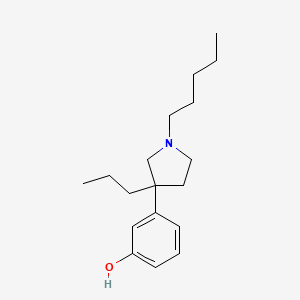
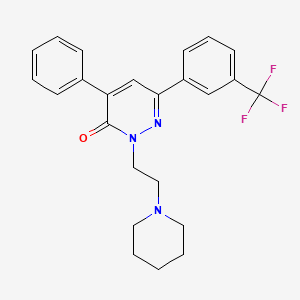
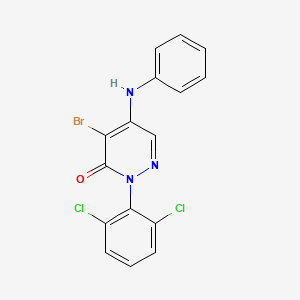

![6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine](/img/structure/B12924297.png)
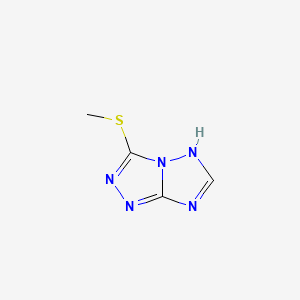
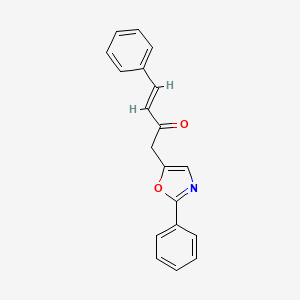
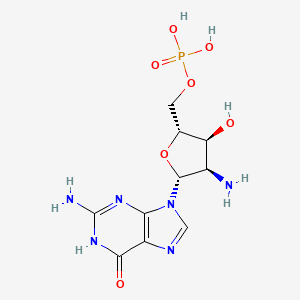

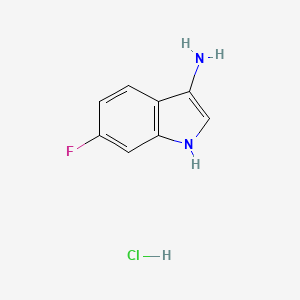
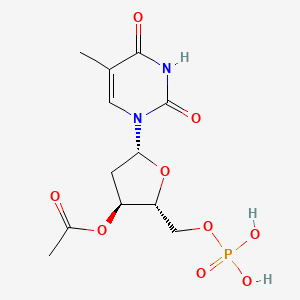
![Acetamide, N-[4-[[4-(4-thiazolylamino)-2-quinazolinyl]thio]phenyl]-](/img/structure/B12924335.png)
